molecular formula C24H28N4O3S B2403767 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251623-71-8

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2403767
CAS No.: 1251623-71-8
M. Wt: 452.57
InChI Key: MDBMOKCRTQNINP-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins, enzymes, or nucleic acids, which can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Researchers may study its effects on various biological pathways and its potential to treat diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile starting material for the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the methylsulfonyl phenyl group and the piperidine ring. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(4-methanesulfonylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[7-methyl-4-(4-methylsulfonylanilino)-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-4-18-7-5-6-14-28(18)24(29)21-15-25-23-20(13-8-16(2)26-23)22(21)27-17-9-11-19(12-10-17)32(3,30)31/h8-13,15,18H,4-7,14H2,1-3H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBMOKCRTQNINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)C)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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